molecular formula C20H19NO2S2 B293220 N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene

N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene

Cat. No. B293220
M. Wt: 369.5 g/mol
InChI Key: OCEOKSRLEDBGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene, also known as MPTS, is a chemical compound that has gained attention in scientific research due to its unique properties. MPTS is a sulfonium salt that can be synthesized using a simple and efficient method.

Mechanism of Action

N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene works by reacting with thiols to form a fluorescent adduct. The reaction involves the transfer of an electron from the thiol to the sulfonium group of N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene, resulting in the formation of a stable adduct. The fluorescence of the adduct can be detected using a fluorescence spectrometer. N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene has a high selectivity for thiols and is not reactive towards other biological molecules.
Biochemical and Physiological Effects:
N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene has been found to have minimal toxicity towards cells and tissues. Its high selectivity for thiols makes it an ideal probe for the detection of thiols in biological systems. N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene has also been shown to bind to proteins, which can affect their function. This property of N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene has been exploited in the study of protein-ligand interactions and enzyme kinetics.

Advantages and Limitations for Lab Experiments

N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene has several advantages for lab experiments. Its synthesis method is simple and efficient, and it can be easily purified. N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene has a high selectivity for thiols and is not reactive towards other biological molecules, making it an ideal probe for the detection of thiols in biological systems. However, N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene has some limitations. Its fluorescence is pH-dependent, which can affect its sensitivity and selectivity. Additionally, N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene is sensitive to oxygen, which can quench its fluorescence.

Future Directions

There are several future directions for the study of N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene. One direction is the development of N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene derivatives with improved properties, such as increased selectivity and sensitivity. Another direction is the use of N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene in the study of protein-protein interactions and protein conformational changes. Additionally, N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene can be used in the study of oxidative stress and redox signaling in cells. Overall, the unique properties of N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene make it a promising compound for scientific research in various fields.

Synthesis Methods

N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-methylbenzene-1,2-dithiol with 2-methylphenyl iodide in the presence of a base. The resulting product is then treated with dimethylsulfate to form the sulfonium salt. The synthesis method of N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene is advantageous as it is easy to perform, involves readily available reagents, and produces high yields of the product.

Scientific Research Applications

N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene has been extensively studied for its scientific research applications. One of its main applications is in the field of biochemistry, where it is used as a fluorescent probe for the detection of thiols. N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene has also been used in the study of protein-ligand interactions and enzyme kinetics. Additionally, N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene has been used as a photosensitizer in photodynamic therapy for cancer treatment.

properties

Molecular Formula

C20H19NO2S2

Molecular Weight

369.5 g/mol

IUPAC Name

(NZ)-4-methyl-N-[(2-methylphenyl)-phenyl-λ4-sulfanylidene]benzenesulfonamide

InChI

InChI=1S/C20H19NO2S2/c1-16-12-14-19(15-13-16)25(22,23)21-24(18-9-4-3-5-10-18)20-11-7-6-8-17(20)2/h3-15H,1-2H3

InChI Key

OCEOKSRLEDBGRQ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=S(/C2=CC=CC=C2)\C3=CC=CC=C3C

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=S(C2=CC=CC=C2)C3=CC=CC=C3C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=S(C2=CC=CC=C2)C3=CC=CC=C3C

Origin of Product

United States

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